![molecular formula C8H2BrCl2F3O B13422040 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride](/img/structure/B13422040.png)
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride
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Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H2BrClF3O It is a derivative of benzoyl chloride, featuring bromine, chlorine, and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzoyl chloride backbone. One common method is the electrophilic aromatic substitution reaction, where benzoyl chloride undergoes halogenation and trifluoromethylation under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Reduction Reactions: The compound can be reduced to form corresponding benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted benzoyl chlorides with different nucleophiles.
Coupling Reactions: Products are biaryl compounds with various functional groups.
Reduction Reactions: Products are benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates and agrochemicals.
Medicine: Research into the compound’s derivatives has shown potential for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions. For example, in pharmaceutical research, the compound’s derivatives may interact with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and the types of reactions it undergoes. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with specific chemical and biological activities.
Biological Activity
3-Bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound characterized by its complex halogenated structure, which includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a benzoyl chloride moiety. Its molecular formula is C8H3BrClF3O. This compound is notable for its reactivity and potential applications in medicinal chemistry and organic synthesis.
The presence of multiple halogen substituents significantly influences the compound's chemical reactivity. It is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds. The trifluoromethyl group, in particular, enhances lipophilicity and can improve the pharmacological properties of derivatives formed from this compound.
The biological activity of this compound primarily stems from its reactivity towards nucleophiles. Upon interaction with nucleophilic agents, it can form stable intermediates that may interact with various biological targets, including enzymes and receptors involved in disease mechanisms. This reactivity is crucial for its potential therapeutic applications, particularly in oncology and infectious diseases.
Biological Activity and Therapeutic Potential
Research indicates that derivatives of this compound are being investigated for their potential therapeutic effects. Some key findings include:
- Anticancer Activity : Compounds derived from this benzoyl chloride have shown promise in preclinical studies targeting various cancer types. For instance, similar halogenated compounds have been noted for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives had enhanced cytotoxic effects against cancer cell lines compared to the parent compound.
- In Vivo Studies : In vivo experiments conducted on animal models demonstrated that specific derivatives could significantly reduce tumor sizes and improve survival rates when administered at optimized dosages.
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H3BrClF3O | Contains bromine, chlorine, and trifluoromethyl groups |
3-Chloro-4-fluorobenzoyl chloride | C7H3ClF2O | Lacks bromine and trifluoromethyl groups |
4-Bromo-3-fluorobenzoyl chloride | C7H3BrF2O | Different positions of halogen substituents |
5-Bromo-4-chloro-2-(trifluoromethyl)benzoyl chloride | C8H4BrClF3O | Different positioning of substituents on the benzene ring |
Properties
Molecular Formula |
C8H2BrCl2F3O |
---|---|
Molecular Weight |
321.90 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2BrCl2F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H |
InChI Key |
YTSNZAYPIRVNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)Cl |
Origin of Product |
United States |
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